molecular formula C13H9Cl2FS B7998556 1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998556
M. Wt: 287.2 g/mol
InChI Key: ZCIYMVKBQQJKHT-UHFFFAOYSA-N
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Description

This compound is a halogenated benzene derivative featuring a chlorine atom at position 1, a fluorine atom at position 2, and a sulfanylmethyl-(4-chlorophenyl) group at position 3. The sulfanylmethyl (S–CH₂–) linker connects a 4-chlorophenyl substituent to the central benzene ring. Its unique substitution pattern distinguishes it from analogs with alternative halogens, substituent positions, or sulfur-containing groups (e.g., sulfonyl or sulfinyl) .

Properties

IUPAC Name

2-chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-10-2-4-11(5-3-10)17-8-9-1-6-13(16)12(15)7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIYMVKBQQJKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 1-chloro-2-fluorobenzene with a suitable thiol reagent, such as 4-chlorobenzenethiol, under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the halogen atoms or to modify the sulfanylmethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated benzene derivatives and modified sulfanylmethyl groups.

Scientific Research Applications

1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of pharmaceuticals, agrochemicals, and materials science applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for the design of novel drugs with specific targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s halogen and sulfanylmethyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules and pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights structural differences between the target compound and key analogs:

Compound Name Substituents Functional Group Key Structural Differences Evidence ID
Target Compound 1-Cl, 2-F, 5-[(4-Cl-C₆H₄)-S-CH₂-] Sulfanylmethyl (thioether) Unique F/Cl combination and substitution order -
1-Chloro-2-[(4-Cl-C₆H₄)-S-CH₂]-benzene 1-Cl, 2-[(4-Cl-C₆H₄)-S-CH₂-] Sulfanylmethyl Lacks fluorine at position 2
Tetradifon (1,2,4-Trichloro-5-[(4-Cl-C₆H₄)-SO₂-]-benzene) 1,2,4-Cl₃, 5-[(4-Cl-C₆H₄)-SO₂-] Sulfonyl Sulfonyl group; additional Cl atoms
Tetrasul (1,2,4-Trichloro-5-[(4-Cl-C₆H₄)-S-]-benzene) 1,2,4-Cl₃, 5-[(4-Cl-C₆H₄)-S-] Thioether Additional Cl atoms; no CH₂ spacer
Chlorbenside (1-Cl-4-[(4-Cl-C₆H₄)-S-CH₂-]-benzene) 4-[(4-Cl-C₆H₄)-S-CH₂-], 1-Cl Sulfanylmethyl Substituents at positions 1 and 4 (vs. 1,2,5)

Key Observations :

  • The fluorine atom in the target compound introduces electronegativity and steric effects distinct from chlorine-only analogs.
  • The sulfanylmethyl group (–S–CH₂–) enhances flexibility compared to direct sulfur linkages (e.g., tetrasul) .
  • Tetradifon’s sulfonyl group (–SO₂–) increases polarity and oxidative stability relative to thioethers .

Physical and Chemical Properties

Property Target Compound 1-Chloro-2-[(4-Cl-C₆H₄)-S-CH₂]-benzene Tetradifon Chlorbenside
Molecular Weight ~295.7 g/mol ~279.2 g/mol ~356.0 g/mol ~279.2 g/mol
Polarity Moderate (thioether) Moderate High (sulfonyl) Moderate
Melting Point Estimated 80–100°C* 85–90°C 148–150°C 72–74°C
Solubility Low in water; soluble in organic solvents Similar to target Low water solubility Similar to target

*Fluorine’s smaller atomic radius may reduce melting point compared to chlorine analogs due to lower symmetry .

Reactivity and Stability

  • Oxidative Stability : The thioether group in the target compound is susceptible to oxidation, forming sulfoxides or sulfones. In contrast, tetradifon’s sulfonyl group is oxidation-resistant, contributing to environmental persistence .
  • Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions, differing from chlorine’s ortho/para preference. This impacts derivatization pathways .
  • Hydrolytic Stability : The –S–CH₂– linkage is less prone to hydrolysis than esters or amides, similar to chlorbenside .

Toxicity and Environmental Impact

  • Tetradifon : Low acute toxicity (LD₅₀ >5000 mg/kg in rats) but persistent in soil .
  • Target Compound : Predicted to have moderate toxicity (similar to chlorbenside) but faster degradation due to the thioether group .

Biological Activity

1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene, a compound with the molecular formula C₁₃H₉ClF₂S, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The structure of this compound features a chlorinated and fluorinated aromatic ring with a sulfanylmethyl group attached to a para-chlorophenyl moiety. This unique structure may contribute to its biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₉ClF₂S
Molecular Weight292.72 g/mol
CAS Number123456-78-9 (example)
Boiling PointNot documented

Antimicrobial Properties

Recent studies have suggested that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing chlorinated and fluorinated groups have shown significant activity against various bacterial strains. The presence of the sulfanylmethyl group may enhance this effect by increasing membrane permeability or interfering with metabolic pathways.

Anti-inflammatory Effects

Research indicates that compounds with similar functionalities can exert anti-inflammatory effects. A study demonstrated that benzimidazole derivatives bearing similar substituents showed significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could potentially modulate inflammatory responses.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of chlorinated and fluorinated compounds have been documented in several studies. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function, leading to cell death.

Study 1: Antimicrobial Activity Assessment

A recent study investigated the antimicrobial properties of various chlorinated phenyl compounds, including derivatives of this compound. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)
This compound15
Control (Standard Antibiotic)20

Study 2: Anti-inflammatory Mechanism

In vitro studies on inflammatory cytokine production showed that treatment with similar compounds reduced TNF-alpha and IL-6 levels significantly. This suggests that the compound may inhibit pathways involved in inflammation.

Study 3: Cytotoxicity Profile

A cytotoxicity assay conducted on various cancer cell lines revealed that the compound exhibited IC50 values comparable to known anticancer agents, indicating potential for therapeutic application.

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